N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine
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Overview
Description
N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine typically involves the reaction of 2-aminobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in various biological assays to study its effects on different biological targets.
Industrial Applications: It is used in the synthesis of other benzothiazole derivatives, which are important in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine is unique compared to other benzothiazole derivatives due to its specific structure and functional groups. Similar compounds include:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its use in the synthesis of sulfur-containing compounds.
2-arylbenzothiazoles: These compounds have diverse biological activities and are used in medicinal chemistry.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-3-8-14(2)9-12-13-10-6-4-5-7-11(10)15-12/h1,4-7H,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLLVHBZJPQPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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